molecular formula C25H18Cl2N4O B3726076 (E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide

(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide

Cat. No.: B3726076
M. Wt: 461.3 g/mol
InChI Key: IIKONSCSRYCENG-GHRIWEEISA-N
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Description

(E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a dichlorophenyl group, and an indole moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the cyano group and the dichlorophenyl group. The final step involves the formation of the imidamide linkage.

  • Step 1: Synthesis of Indole Derivative:
    • React 2,6-dichlorobenzaldehyde with indole in the presence of a base such as potassium carbonate.
    • Use a solvent like dimethylformamide (DMF) and heat the reaction mixture to 80-100°C.
  • Step 2: Introduction of Cyano Group:
    • React the indole derivative with a cyanating agent such as cyanogen bromide.
    • Use a solvent like acetonitrile and maintain the reaction temperature at 0-5°C.
  • Step 3: Formation of Imidamide Linkage:
    • React the cyano-indole derivative with benzylamine in the presence of a catalyst like triethylamine.
    • Use a solvent like dichloromethane and maintain the reaction temperature at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide undergoes various chemical reactions, including:

  • Oxidation:
    • Common reagents: Potassium permanganate, hydrogen peroxide.
    • Conditions: Aqueous or organic solvents, room temperature to elevated temperatures.
    • Major products: Oxidized derivatives with modified functional groups.
  • Reduction:
    • Common reagents: Sodium borohydride, lithium aluminum hydride.
    • Conditions: Anhydrous solvents, low to moderate temperatures.
    • Major products: Reduced derivatives with altered functional groups.
  • Substitution:
    • Common reagents: Halogenating agents, nucleophiles.
    • Conditions: Organic solvents, room temperature to elevated temperatures.
    • Major products: Substituted derivatives with new functional groups.

Scientific Research Applications

(E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide has several scientific research applications:

  • Chemistry:
    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:
    • Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
    • Used in the study of enzyme inhibition and protein interactions.
  • Medicine:
    • Explored for its potential therapeutic applications in treating diseases.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • Used in the development of new materials with specific properties.
    • Investigated for its potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to Enzymes:
    • Inhibiting enzyme activity by binding to the active site or allosteric sites.
    • Modulating enzyme function and affecting metabolic pathways.
  • Interacting with Proteins:
    • Binding to proteins and altering their conformation and function.
    • Affecting protein-protein interactions and signaling pathways.
  • Modulating Cellular Processes:
    • Influencing cellular processes such as apoptosis, cell proliferation, and differentiation.
    • Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

(E)-N’-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide can be compared with other similar compounds, such as:

  • (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
    • Similar structure with a dichlorophenyl group and an enone linkage.
    • Different functional groups and biological activities.
  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one:
    • Similar enone linkage but different aromatic substituents.
    • Different reactivity and applications.
  • (E)-3-(Diethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one:
    • Similar enone linkage with an amino group.
    • Different chemical properties and potential uses.

Properties

IUPAC Name

(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4O/c26-20-10-6-11-21(27)23(20)31-22-12-5-4-9-18(22)19(25(31)32)13-17(14-28)24(29)30-15-16-7-2-1-3-8-16/h1-13,32H,15H2,(H2,29,30)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKONSCSRYCENG-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C(=CC2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C(/C(=C/C2=C(N(C3=CC=CC=C32)C4=C(C=CC=C4Cl)Cl)O)/C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Reactant of Route 2
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Reactant of Route 3
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Reactant of Route 4
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Reactant of Route 5
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide
Reactant of Route 6
(E)-N'-benzyl-2-cyano-3-[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]prop-2-enimidamide

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